16alpha-Hydroxyprednisonlone acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

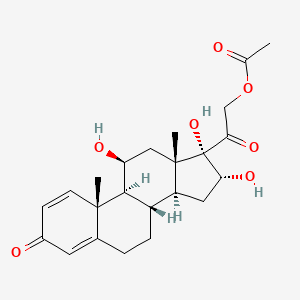

16alpha-Hydroxyprednisonlone acetate: is a synthetic glucocorticosteroid with the molecular formula C23H30O7 and a molecular weight of 418.49 . It is used in the treatment of various medical conditions due to its anti-inflammatory and immunosuppressive properties.

Mecanismo De Acción

Target of Action

16alpha-Hydroxyprednisonlone acetate, also known as Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-11,16,17-trihydroxy-,(11b,16a)-, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

This compound interacts with its target, the glucocorticoid receptor, by binding to it . This binding inhibits pro-inflammatory signals and promotes anti-inflammatory signals . The interaction between this compound and the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days .

Biochemical Pathways

The binding of this compound to the glucocorticoid receptor affects various biochemical pathways. These include pathways involved in inflammation and immune response . The compound’s interaction with the glucocorticoid receptor leads to decreased vasodilation, permeability of capillaries, and leukocyte migration to sites of inflammation .

Pharmacokinetics

It is known that the compound has a short duration of action, with a half-life of 2-3 hours . These properties can impact the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily anti-inflammatory and immunosuppressive . By binding to the glucocorticoid receptor, this compound reduces inflammation and modulates immune response .

Análisis Bioquímico

Biochemical Properties

16alpha-Hydroxyprednisonlone acetate interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolic activities of microorganisms to modify the chemical structures of organic compounds, which is an effective tool for the production of high-valued steroidal drugs or their precursors .

Cellular Effects

Glucocorticoids such as prednisone or prednisolone, which are structurally similar to this compound, can quickly stop inflammation and improve pain and function in people with rheumatoid arthritis .

Molecular Mechanism

It is known that it undergoes the Baeyer–Villiger oxidation to its δ-d-lactones

Temporal Effects in Laboratory Settings

It is known that the compound undergoes multi-step transformations, including the Baeyer–Villiger oxidation .

Dosage Effects in Animal Models

It is known that the dose of similar glucocorticoids varies between 5mg and 60mg daily, and occasionally higher doses may be prescribed .

Metabolic Pathways

This compound is involved in the metabolic activities of microorganisms to modify the chemical structures of organic compounds

Subcellular Localization

It is known that the subcellular localization of enzymes can affect their catalytic efficiency

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis begins with .

Intermediate Preparation: The process involves multiple steps, including the preparation of intermediates through reactions such as oxidation, bromo-hydroxylation, debromination, and alcoholysis

Final Product: The final step involves hydrolysis to obtain high-purity 16alpha-Hydroxyprednisonlone acetate.

Industrial Production Methods:

Dissolution: The crude product is dissolved in a mixed solvent of dichloromethane and alcohol.

Reaction: An organic acid is added, followed by a hypochlorite aqueous solution, with the temperature controlled between 15-40°C.

Purification: The product undergoes elutriation refining and hydrolysis to achieve a purity higher than 99.5%.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate.

Reduction: Reduction reactions may involve hydrogen donors and dehalogenation reagents.

Substitution: Substitution reactions can occur, particularly involving halogenation and subsequent dehalogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, formic acid, benzo-12-crown-4 in aqueous phosphate buffer.

Reduction: Hydrogen donors, dehalogenation reagents such as tin powder and azobisisobutyronitrile.

Substitution: Halogenating reagents like HClO4.

Major Products Formed:

Oxidation Products: Various hydroxylated derivatives.

Reduction Products: Dehalogenated compounds.

Substitution Products: Halogenated intermediates.

Aplicaciones Científicas De Investigación

Chemistry:

- Used to study the interaction of steroid drugs with β-cyclodextrin polymers to calculate hydrophobic parameters .

Biology:

- Investigated for its effects on cell growth, apoptosis, and cancer pathways.

Medicine:

- Employed as an anti-inflammatory and immunosuppressive agent in the treatment of conditions like rheumatoid arthritis, asthma, and allergic reactions.

Industry:

- Utilized in biotechnological transformations, such as coupling 1,2-dehydrogenation reactions with 16α-hydroxylation reactions.

Comparación Con Compuestos Similares

Prednisolone: Another glucocorticoid with similar anti-inflammatory and immunosuppressive properties.

Budesonide: Used for its strong local anti-inflammatory effects and minimal systemic side effects.

Ciclesonide: Preferred for treating severe asthma and allergic rhinitis due to its small dosage and strong local effects.

Uniqueness:

- 16alpha-Hydroxyprednisonlone acetate is unique in its specific hydroxylation pattern, which may influence its interaction with biological targets and its pharmacokinetic properties.

Propiedades

Número CAS |

86401-80-1 |

|---|---|

Fórmula molecular |

C23H30O7 |

Peso molecular |

418.5 g/mol |

Nombre IUPAC |

[2-oxo-2-[(10R,13S,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |

InChI |

InChI=1S/C23H30O7/c1-12(24)30-11-19(28)23(29)18(27)9-16-15-5-4-13-8-14(25)6-7-21(13,2)20(15)17(26)10-22(16,23)3/h6-8,15-18,20,26-27,29H,4-5,9-11H2,1-3H3/t15?,16?,17?,18?,20?,21-,22-,23-/m0/s1 |

Clave InChI |

AAMGSJIEPUHTOK-OYDGTBHESA-N |

SMILES |

CC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)O |

SMILES isomérico |

CC(=O)OCC(=O)[C@]1(C(CC2[C@@]1(CC(C3C2CCC4=CC(=O)C=C[C@]34C)O)C)O)O |

SMILES canónico |

CC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

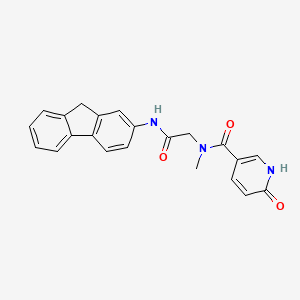

![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2626267.png)

![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4R,6Ar,6bS,8aS,12aS,14bR)-2-hydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2626268.png)

![N-{[3-(methylsulfamoyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2626272.png)

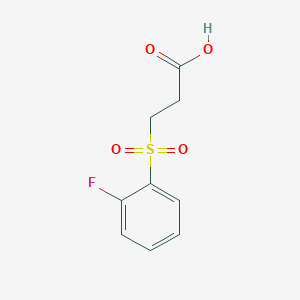

![2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2626273.png)

![4-isopropoxy-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2626278.png)

![8-(2-aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626282.png)

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2626283.png)

![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626284.png)

![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2626286.png)